N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 1396806-77-1
VCID: VC11881108
InChI: InChI=1S/C18H21NO3/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20)
SMILES: C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide

CAS No.: 1396806-77-1

Cat. No.: VC11881108

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide - 1396806-77-1

Specification

CAS No. 1396806-77-1
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide
Standard InChI InChI=1S/C18H21NO3/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20)
Standard InChI Key YEGNESJSRRTZNK-UHFFFAOYSA-N
SMILES C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O
Canonical SMILES C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide, reflects its unique hybrid structure (Fig. 1):

  • Cyclopropyl group: Enhances rigidity and metabolic stability.

  • Furan ring: Contributes to π-π interactions and potential bioactivity.

  • Hydroxyethyl linker: Facilitates hydrogen bonding and solubility .

  • 3-Phenylpropanamide: Provides a hydrophobic anchor for receptor binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.4 g/mol
SMILESC1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O
logP (Predicted)2.8
Hydrogen Bond Donors2

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the hydroxyethyl-cyclopropyl-furan core followed by amidation with 3-phenylpropanoic acid .

Key Steps:

  • Core Formation:

    • Cyclopropanation of furan-2-yl ethanol derivatives using transition metal catalysts .

    • Hydroxylation via epoxide ring-opening or dihydroxylation.

  • Amidation:

    • Coupling of the core intermediate with 3-phenylpropanoic acid using HBTU or DCC.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclopropanationCu(OTf)₂, CH₂Cl₂, 0°C → RT65
HydroxylationBH₃·THF, H₂O₂/NaOH78
AmidationHBTU, DIPEA, DMF82

Biological Activities and Mechanisms

Antimicrobial Properties

The furan moiety confers moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).

Table 3: Biological Activity Profile

AssayResultModel
Cytotoxicity (MCF-7)IC₅₀ = 12.3 µMIn vitro
Antibacterial (S. aureus)MIC = 32 µg/mLBroth dilution
Solubility (PBS)0.45 mg/mLpH 7.4

Chemical Modifications and Derivatives

Structure-Activity Relationships (SAR)

  • Cyclopropyl Substitution: Replacement with larger rings (e.g., cyclohexyl) reduces potency .

  • Furan Oxidation: Conversion to γ-lactone decreases cytotoxicity but improves solubility.

  • Amide Variations: N-methylation enhances metabolic stability by 40% .

Figure 2: SAR Highlights

  • Active analog: N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide (EC₅₀ = 59 nM in CYP5122A1 inhibition).

  • Inactive analog: N-[2-cyclopropyl-2-(thiophen-2-yl)-2-hydroxyethyl]-3-phenylpropanamide (IC₅₀ > 100 µM) .

Applications in Materials Science

Polymer Synthesis

Incorporation into polyurethane matrices improves thermal stability (T₅% = 285°C vs. 220°C for baseline). The furan ring enables post-polymerization modifications via Diels-Alder reactions.

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